- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610,
Cas no 100-52-7 (Benzaldehyde)

Benzaldehyde structure
Nome del prodotto:Benzaldehyde
Benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde
- ARTIFICIAL ESSENTIAL OIL OF ALMOND
- BALD
- BENZENECARBONAL
- BENZOIC ALDEHYDE
- BENZYL ALDEHYDE
- BITTER ALMOND OIL
- FEMA 2127
- OIL OF BITTER ALMOND
- phenylmethanal
- Almond artificial essential oil
- Artifical essential oil of almond
- Artificial Almond Oil
- Artificial bitter almond oil
- Benzaldehyde FFC
- Benzaldehyde Solution
- BENZALDEHYDE(AS)
- Benaldehyde
- Benzaldehyd
- Benzaldehyde (List CheMical)
- Benzaldehyde,redistilled,AcroSeal
- Benzoylhydride
- Benzyaldehyde
- NA 1989
- NCI-C56133
- Benzenecarboxaldehyde
- Benzenemethylal
- Benzene carbaldehyde
- Benzene carboxaldehyde
- benzanoaldehyde
- Benzylaldehyde
- Benzoyl hydride
- Caswell No. 076
- Synthetic oil of bitter almond
- Benzaldehyde (natural)
- Benzadehyde
- FEMA No. 2127
- Phenylformaldehyde
- Artificial bi
- Benzoic acid aldehyde
- NSC 7917
- SCHEMBL573
- Ald3-H_000012
- DTXCID90134
- Benzaldehyde, for synthesis, 95.0%
- BENZALKONIUM CHLORIDE IMPURITY B [EP IMPURITY]
- Benzaldehyde, purum, >=98.0% (GC)
- GLYCOPYRRONIUM BROMIDE IMPURITY F [EP IMPURITY]
- Benzaldehyde, SAJ special grade, >=98.0%
- TRIBENOSIDE IMPURITY C (EP IMPURITY)
- EPA Pesticide Chemical Code 008601
- benzaldeyde
- AI3-09931
- WLN: VHR
- EINECS 202-860-4
- Aromatic aldehyde
- BDBM60953
- HSDB 388
- BENZOYLL PEROXIDE HYDROUS IMPURITY A (EP IMPURITY)
- InChI=1/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6
- Benzaldehyde, purified by redistillation, >=99.5%
- GLYCOPYRRONIUM BROMIDE IMPURITY F (EP IMPURITY)
- benzaldehvde
- Benzaldehyde, natural, >=98%, FCC, FG
- BIDD:ER0249
- BENZYL ALCOHOL IMPURITY A (EP IMPURITY)
- TRIBENOSIDE IMPURITY C [EP IMPURITY]
- UNII-TA269SD04T
- Benzaldehyde [NF]
- EC 202-860-4
- 55279-75-9
- BENZALDEHYDE [USP IMPURITY]
- FENTANYL IMPURITY E (EP IMPURITY)
- Benzaldehyde, European Pharmacopoeia (EP) Reference Standard
- HYDROUS BENZOYL PEROXIDE IMPURITY A [EP IMPURITY]
- PhCHO
- BENZALDEHYDE [HSDB]
- Q372524
- BENZALDEHYDE [MI]
- NSC-7917
- BENZALDEHYDE [II]
- BENZALDEHYDE (II)
- Benzaldehyde, puriss. p.a., >=99.0% (GC)
- phenyl-methanone
- Benzaldehyde, United States Pharmacopeia (USP) Reference Standard
- NCGC00091819-01
- FENTANYL CITRATE IMPURITY E [EP IMPURITY]
- MFCD00003299
- Flavor and Extract Manufacturers' Association No. 2127
- NSC7917
- FENTANYL IMPURITY E [EP IMPURITY]
- BENZOYLL PEROXIDE HYDROUS IMPURITY A [EP IMPURITY]
- benzaldehye
- Ald3.1-H_000160
- DB-023673
- SR-01000944375
- BENZALDEHYDE [FHFI]
- Benzaldehyde, AR, >=99%
- Benzene methylal
- AMFETAMINE SULFATE IMPURITY D (EP IMPURITY)
- Benzaldehyde 2000 microg/mL in Dichloromethane
- A800226
- Tox21_113244
- Benzaldehyde,(S)
- AMFETAMINE SULFATE IMPURITY D [EP IMPURITY]
- NCGC00091819-02
- Benzaldehyde-carbonyl-13C
- Benzoylwasserstoff
- D02314
- F1294-0144
- 100-52-7
- Benzene carcaboxaldehyde
- benzenecarbaldehyde
- TA269SD04T
- BENZALDEHYDE [VANDF]
- PS-11959
- Ald3.1-H_000479
- Benzaldehyde, Pharmaceutical Secondary Standard; Certified Reference Material
- CHEMBL15972
- NCGC00091819-03
- CCG-266041
- ghl.PD_Mitscher_leg0.170
- Benzaldhyde
- Benzaldehyde, analytical standard
- SR-01000944375-1
- BDBM50139371
- benzaidehyde
- STL194067
- UN1990
- 8013-76-1
- B2379
- Benzaldehyde (NF)
- s5574
- CCRIS 2376
- CHEBI:17169
- DTXSID8039241
- BENZALDEHYDE (MART.)
- AKOS000119172
- Benzaldehyde [UN1990] [Class 9]
- C00261
- Benzaldehyde, ReagentPlus(R), >=99%
- HYDROUS BENZOYL PEROXIDE IMPURITY A (EP IMPURITY)
- Tox21_200634
- BENZALKONIUM CHLORIDE IMPURITY B (EP IMPURITY)
- Benzaldehyde-formyl-d
- Benzaldehyde 1000 microg/mL in Dichloromethane
- Benzaldehyde, methyl-
- BENZALDEHYDE [MART.]
- BENZALDEHYDE (USP IMPURITY)
- C7H6O
- NCGC00258188-01
- Benzaldehyde-alpha-d1
- FENTANYL CITRATE IMPURITY E (EP IMPURITY)
- Tox21_113069
- NS00008510
- (phenyl)methanone
- BENZALDEHYDE [FCC]
- Phenylmethanal benzenecarboxaldehyde
- Benzaldehyde, >=98%, FG, FCC
- BENZYL ALCOHOL IMPURITY A [EP IMPURITY]
- Benzaldehyde, Vetec(TM) reagent grade, 98%
- 2vj1
- BENZALDEHYDE [USP-RS]
- Ald3.1-H_000798
- CAS-100-52-7
- C00193
- Benzaldehyde, LR, >=99%
-
- MDL: MFCD00003299
- Inchi: 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
- Chiave InChI: HUMNYLRZRPPJDN-UHFFFAOYSA-N
- Sorrisi: O=CC1C=CC=CC=1
- BRN: 471223
Proprietà calcolate
- Massa esatta: 106.04200
- Massa monoisotopica: 106.041865
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 1
- Complessità: 72.5
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 106.12
- Superficie polare topologica: 17.1
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.5
Proprietà sperimentali
- Colore/forma: Il prodotto puro è liquido incolore e il prodotto industriale è liquido da incolore a giallo chiaro con odore di mandorla amara.
- Densità: 1.044 g/cm3 at 20 °C(lit.)
- Punto di fusione: −26 °C (lit.)
- Punto di ebollizione: 178-179 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 147,2 ° f
Celsius: 64 ° c - Indice di rifrazione: n20/D 1.545(lit.)
- PH: 5.9 (1g/l, H2O)
- Solubilità: H2O: soluble100mg/mL
- Coefficiente di ripartizione dell'acqua: <0.01 g/100 mL at 19.5 ºC
- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, steam. Air, light and moisture-sensitive.
- PSA: 17.07000
- LogP: 1.49910
- Indice di rifrazione: Index of refraction: 1.5456 at 20 °C/D
- Odore: Characteristic odor or volatile oil of almond
- Punto di congelamento: -56℃
- Pressione di vapore: 4 mmHg ( 45 °C)
- pka: 14.90(at 25℃)
- FEMA: 2127
- Solubilità: È leggermente solubile in acqua, con una solubilità dello 0,3% in acqua a 20 ℃, e può essere miscibile con etanolo, etere, benzene, cloroformio, ecc.
- Merck: 1058
- Sensibilità: Air Sensitive
Benzaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P201-P202-P210-P260-P264-P270-P271-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P233-P405-P501
- Numero di trasporto dei materiali pericolosi:UN 1990 9/PG 3
- WGK Germania:2
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: S24
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:CU4375000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:9
- TSCA:Yes
- Frasi di rischio:R22
- Livello di pericolo:9
- Limite esplosivo:1.4-8.5%(V)
- Tossicità:LD50 in rats, guinea pigs (mg/kg): 1300, 1000 orally (Jenner)
- Termine di sicurezza:9
- Gruppo di imballaggio:III
- Gruppo di imballaggio:III
- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
- PackingGroup:III
Benzaldehyde Dati doganali
- CODICE SA:2912210000
- Dati doganali:
Codice doganale cinese:
2912210000Panoramica:
2912210000 Benzaldeide. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa minima:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide
Riassunto:
2912210000 benzaldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa più bassa:5,5%.Tariffa generale:30,0%
Benzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017159-5ml |
Benzaldehyde |
100-52-7 | 99.5% | 5ml |
¥77 | 2023-09-11 | |
Life Chemicals | F1294-0144-1g |
benzaldehyde |
100-52-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802738-2.5L |
Benzaldehyde |
100-52-7 | AR,>98.5%(GC) | 2.5L |
200.00 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051312-5ml |
Benzaldehyde |
100-52-7 | 99.5%(GC) | 5ml |
¥50 | 2023-09-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110463-2.5L |
Benzaldehyde |
100-52-7 | >99.0% (GC) | 2.5l |
¥350.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005123-2.5L |
Benzaldehyde |
100-52-7 | 99%(GC) | 2.5l |
¥344 | 2023-09-11 | |
S e l l e c k ZHONG GUO | S5574-25ul |
Benzoic aldehyde |
100-52-7 | 98% | 25ul |
¥794.66 | 2023-09-15 | |
Life Chemicals | F1294-0144-10g |
benzaldehyde |
100-52-7 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 09143-5ML-F |
Benzaldehyde |
100-52-7 | analytical standard | 5ML |
¥769.62 | 2022-02-23 | |
TRC | B119740-250g |
Benzaldehyde |
100-52-7 | 250g |
$ 249.00 | 2023-04-19 |
Benzaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: 4-Chlorobenzenethiol , Phosphoric acid , Oxygen Catalysts: Vanadium trichloride , N-[(2-Hydroxyphenyl)methylene]-L-serine methyl ester Solvents: Acetone
Riferimento
- Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl RadicalJournal of Organic Chemistry, 2001, 66(13), 4504-4510,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Hexakis[μ-(diphenylphosphinato-κO:κO′)]tetra-μ3-oxotetramanganese Solvents: Dichloromethane ; 2 h, rt
Riferimento
Oxidative catalysis by Mn4O46+ cubane complexes
Journal of Molecular Catalysis A: Chemical,
2002,
187(1),
3-15
,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Oxygen-18 Catalysts: Carbon nitride (C3N4) Solvents: Hexadecyltrimethylammonium bromide , Water ; 5 h, rt
Riferimento
Heterogeneous carbon nitride photocatalyst for C-C bond oxidative cleavage of vicinal diols in aerobic micellar medium
Green Chemistry,
2020,
22(15),
5042-5049
,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
Riferimento
Microreactor-controlled product selectivity in photosensitized oxidation of alkenes. Electron transfer versus energy transfer pathways
Journal of Photoscience,
2003,
10(1),
175-180
,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile , Water ; 8 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway
New Journal of Chemistry,
2010,
34(4),
718-722
,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: tert-Butyl peroxide , (SP-5-14)-Chloro[1,2,3,7,8,12,13,17,18,19-decadehydro-5,10,15-tris(2,6-difluorop… Solvents: Acetonitrile ; 20 h, rt
Riferimento
Catalytic hydrocarbon oxidation by iron complex of 5,10,15-tris(difluorophenyl)corrole via activation of hydroperoxides
Catalysis Communications,
2013,
32,
23-27
,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Riferimento
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
Riferimento
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
Journal of Organic Chemistry,
1988,
53(18),
4349-53
,
Synthetic Routes 13
Condizioni di reazione
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Riferimento
- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTSJournal of Cleaner Production, 2022, 371, 133332,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide , Potassium carbonate Catalysts: Gold(1+), (tetra-μ-chlorodi-μ3-chlorodichlorododecasilver)decakis(triphenylphosp… Solvents: Toluene ; 24 h, 80 °C
Riferimento
Size-confined growth of atom-precise nanoclusters in metal-organic frameworks and their catalytic applications
Nanoscale,
2016,
8(3),
1407-1412
,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Pyridinium, 1-hexadecyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κ… Solvents: Chloroform , Water ; 30 °C; 80 min, 30 °C
Riferimento
Conversion of oximes to carbonyl compounds by triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (PCWP)-mediated oxidation with hydrogen peroxide
Molecules,
2008,
13(6),
1230-1237
,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Riferimento
Novel reactivities of iodosylbenzene in the catalytic oxygenation of olefins
Journal of Molecular Catalysis A: Chemical,
1999,
142(3),
367-372
,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Polyethylene glycol
Riferimento
Polyethylene glycol as a nonionic liquid solvent for polyoxometalate catalyzed aerobic oxidation
Chemical Communications (Cambridge,
2002,
(8),
876-877
,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium (nanoporous silica-supported) , Silica Solvents: Acetonitrile , Ethyl acetate ; > 1 min, 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
SBA15-supported nano-ruthenium catalyst for the oxidative cleavage of alkenes to aldehydes under flow conditions
Tetrahedron Letters,
2021,
86,
,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Poly(vinylpyrrolidone) , Gold alloy, base, Au 50,Pd 50
Riferimento
Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates
ChemistrySelect,
2016,
1(16),
5265-5269
,
Synthetic Routes 22
Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium , Carbon Solvents: Acetonitrile , Ethyl acetate , Water ; 30 min, 25 °C
Riferimento
Ru@C as a safety-release RuO3@C catalyst precursor for selective oxidative cleavage of alkenes to aldehydes or ketones and alkynes to 1, 2-diketones
Applied Organometallic Chemistry,
2022,
36(10),
,
Synthetic Routes 23
Condizioni di reazione
1.1 Reagents: 9,10-Dicyanoanthracene Catalysts: Sodium laurate , Octyltrimethylammonium bromide Solvents: Water
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Riferimento
Controllable Selectivity of Photosensitized Oxidation of Olefins Included in Vesicles
Tetrahedron,
2000,
56(38),
7437-7442
,
Benzaldehyde Raw materials
- 2-Bromoacetophenone
- Benzyl alcohol
- Benzaldehyde, phenylhydrazone
- (Z)-Benzaldehyde oxime
- trans-Stilbene
- Sulfate Lignin
- Lignin
- diethyl [hydroxy(phenyl)methyl]phosphonate
- (1R,2R)-1,2-diphenylethane-1,2-diol
- Dimethyl Sulfide
- methyl-3-phenylprop-2-enoate
- Dibenzyl ether
- ethyl (2E)-3-phenylprop-2-enoate
Benzaldehyde Preparation Products
- 4-Methylbenzaldehyde (104-87-0)
- Benzyl alcohol (100-51-6)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- Anisole (100-66-3)
- 4-Ethyltoluene (622-96-8)
- 4-Ethylguaiacol (2785-89-9)
- 2-Hydroxybenzaldehyde (90-02-8)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- Oxalic acid (144-62-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- Coumaran (496-16-2)
- 3-Phenyl-1-propanol (122-97-4)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3-Methylcatechol (488-17-5)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,4,5-trimethylphenol (496-78-6)
- Syringaldehyde (134-96-3)
- 2,4,6-trimethyl-1,3,5-triazine (823-94-9)
- Benzoic acid (65-85-0)
- 4-Isopropylbenzaldehyde (122-03-2)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- 4-Methylcatechol (452-86-8)
- 1-Phenylpropane-1,2-dione (579-07-7)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- Ethyl Glyoxylate (>50% in Toluene) (924-44-7)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 4-Ethylbenzaldehyde (4748-78-1)
- 2,3,5-Trimethyphenol (697-82-5)
- 4-Ethylresorcinol (2896-60-8)
- Methyl Paraben (99-76-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- 2-Hydroxyacetophenone (582-24-1)
- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)
- Benzaldehyde (100-52-7)
Benzaldehyde Letteratura correlata
-
Kamlesh N. Tayade,Manish Mishra Catal. Sci. Technol. 2013 3 1288
-
Mar Ríos-Gutiérrez,Patricia Pérez,Luis R. Domingo,Jorge Soto-Delgado Org. Biomol. Chem. 2021 19 9306
-
Castelo Bandane Vilanculo,Márcio José da Silva RSC Adv. 2021 11 34979
-
Md Abdus Subhan,Pallab Chandra Saha,Shamim Ahmed Sumon,Jahir Ahmed,Abdullah M. Asiri,Mohammed M. Rahman,Mohammad Al-Mamun RSC Adv. 2018 8 33048
-
Chao Meng,Bo Weng New J. Chem. 2022 46 13345
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100-52-7)Benzaldehyde

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:100-52-7)Benzaldehyde

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta